molecular formula C₁₅H₂₁D₃ B1161103 α-Copaene-d3

α-Copaene-d3

Cat. No.: B1161103
M. Wt: 207.37
Attention: For research use only. Not for human or veterinary use.
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Description

α-Copaene-d3 is a stable, deuterium-labeled isotopologue of the tricyclic sesquiterpene α-copaene, serving as a critical internal standard in quantitative mass spectrometry. Its primary research value lies in enabling precise tracking and quantification of the parent compound in complex biological and environmental matrices. This facilitates advanced pharmacological investigations into α-copaene's documented antimicrobial and anti-biofilm activities against both Gram-positive and Gram-negative bacteria . Furthermore, this compound is an essential tool for elucidating the ecological roles of sesquiterpenes, particularly in studying the intricate mechanisms of insect attractant or repellent behaviors mediated by enantiomer-specific plant volatiles . In metabolic engineering and biosynthetic studies, this compound aids in the accurate profiling of sesquiterpene production in engineered microbial systems . By providing a non-interfering benchmark for analytical methods, this compound supports rigorous research into the compound's antioxidant, antiproliferative, and other potential bioactivities, helping to decipher its mechanism of action and metabolic fate.

Properties

Molecular Formula

C₁₅H₂₁D₃

Molecular Weight

207.37

Synonyms

Copaene-d3;  1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene-d3;  8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene-d3;  (1R,2S,6S,7S,8S)-(-)-8-Isopropyl-1,3-dimethyl-tricyclo[4.4.0.02,7]dec-3-ene-d3;  (1R,2S,6S,7S,8S)-1,3-Dimethyl-8-(1

Origin of Product

United States

Scientific Research Applications

Introduction to α-Copaene-d3

This compound is a tricyclic sesquiterpene that has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This compound, derived from natural sources such as clove oil, exhibits a range of biological activities, making it a subject of interest in fields like agriculture, pharmacology, and environmental science.

Agricultural Uses

Pest Control : this compound has been identified as a potential semiochemical for pest management. Research indicates that it can be utilized to attract or repel specific pests, particularly in agricultural settings. For instance, studies have shown that it effectively repels imported fire ants, which are significant agricultural pests. The effectiveness of this compound as a repellent was highlighted in a study where various derivatives were tested for their repellency against these ants, demonstrating its potential as a natural pesticide .

Environmental Applications

Volatile Organic Compounds : this compound contributes to the profile of volatile organic compounds emitted by plants, particularly in forest ecosystems. Its role in atmospheric chemistry has implications for understanding biogenic emissions and their impact on air quality and climate . Studies have quantified its presence in various environments, contributing to knowledge about sesquiterpenes and their reactivity with ozone .

Biotechnological Applications

Microbial Metabolite Production : The compound's structure and properties make it an interesting candidate for biotechnological applications, particularly in the production of secondary metabolites through microbial fermentation processes. Research has indicated that microbial strains can produce valuable secondary metabolites with diverse biological activities, including those that could synergize with this compound for enhanced effects .

Case Study 1: Repellency Against Fire Ants

A detailed study evaluated the effectiveness of various derivatives of this compound against hybrid and red imported fire ants. The results indicated that specific modifications to the compound could significantly enhance its repellent properties, suggesting avenues for developing more effective pest control strategies .

Case Study 2: Antioxidant Activity

In vitro studies involving human lymphocytes demonstrated that this compound can increase antioxidant capacity without causing DNA damage. This finding opens up potential avenues for its use in dietary supplements or therapeutic agents aimed at reducing oxidative stress in humans .

Case Study 3: Environmental Impact Assessment

Research assessing the contribution of sesquiterpenes, including this compound, to total ozone reactivity revealed that this compound plays a notable role in atmospheric chemistry. Understanding its emissions from vegetation can inform environmental policies aimed at improving air quality and mitigating climate change effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sesquiterpenes

Table 1: Structural and Physical Properties of α-Copaene-d3 and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications
This compound C₁₅H₂₁D₃ 207.38 Tricyclic sesquiterpene MS/GC internal standard, isotopic tracing
β-Copaene C₁₅H₂₄ 204.35 Tricyclic sesquiterpene Flavoring agent, insect pheromone studies
α-Cubebene C₁₅H₂₄ 204.35 Tricyclic sesquiterpene Antimicrobial research, fragrance industry
α-Humulene C₁₅H₂₄ 204.35 Monocyclic sesquiterpene Anti-inflammatory studies, beer flavoring

Key Comparisons :

  • Structural Differences : While this compound and β-copaene share the same tricyclic backbone, β-copaene differs in the position of double bonds and ring junctions, leading to distinct 3D conformations that affect receptor binding . α-Cubebene, though tricyclic, has a fused ring system with alternate stereochemistry, reducing its overlap in chromatographic retention times compared to this compound .
  • Functional Roles : Unlike β-copaene or α-humulene, which are studied for bioactivity (e.g., antimicrobial effects), this compound is primarily used for analytical precision due to its isotopic labeling, minimizing signal interference in MS .

Comparison with Functionally Similar Deuterated Internal Standards

Table 2: Performance Metrics of Deuterated Standards in GC-MS
Compound Deuterium Substitution Retention Time Shift (vs. Non-deuterated) Isotopic Purity (%) Stability in Solvent Systems
This compound 3 H → D +0.8–1.2 min ≥98 Stable in hexane, ethanol
Limonene-d3 3 H → D +0.5–0.9 min ≥97 Degrades in polar solvents
Caryophyllene-d4 4 H → D +1.5–2.0 min ≥99 Stable in DMSO, acetone

Key Insights :

  • Retention Time Shifts: this compound exhibits a moderate retention time shift (+0.8–1.2 min) in GC, sufficient for baseline separation from its non-deuterated counterpart. This contrasts with caryophyllene-d4, which shows larger shifts due to higher deuterium content .
  • Stability: this compound outperforms limonene-d3 in polar solvents, making it suitable for ethanol-based extractions common in plant metabolite studies .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying α-Copaene-d3 in complex matrices, and how should researchers optimize these methods?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for volatile compounds like this compound. To optimize detection, researchers should:

  • Calibrate using deuterated internal standards to account for matrix effects .

  • Validate method precision via spike-and-recovery experiments in representative matrices (e.g., plant extracts, environmental samples) .

  • Adjust ionization parameters (e.g., electron impact vs. chemical ionization) to minimize fragmentation and enhance signal specificity .

    Table 1 : Comparison of GC-MS Parameters for this compound Analysis

    ParameterOptimal RangeImpact on Sensitivity
    Column Temperature50–300°C (ramped)Reduces co-elution
    Ion Source Temperature250–300°CEnhances ionization
    Split Ratio1:10–1:50Minimizes column overload

Q. How does isotopic purity of this compound affect its utility as an internal standard?

  • Methodological Answer : Isotopic purity (>98% deuterium) is critical to avoid isotopic overlap with endogenous α-Copaene. Researchers should:

  • Use nuclear magnetic resonance (NMR) or high-resolution MS to verify deuterium incorporation .
  • Conduct batch-specific purity assessments, as impurities can skew quantification in trace-level analyses .
  • Reference ’s qualitative criteria for ensuring data reliability (e.g., coherence between data sources and analysis) .

Q. What are the best practices for synthesizing and storing this compound to ensure stability?

  • Methodological Answer : Synthesis via catalytic deuteration requires strict control of reaction conditions (e.g., solvent purity, temperature). For storage:

  • Use amber vials under inert gas (argon/nitrogen) to prevent oxidation .
  • Monitor degradation via periodic LC-MS stability tests, referencing ’s guidelines for documenting results .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates of this compound across heterogeneous sample matrices?

  • Methodological Answer : Discrepancies often arise from matrix-induced ion suppression or extraction inefficiencies. Strategies include:

  • Matrix-Matched Calibration : Prepare standards in blanks of the target matrix to normalize effects .

  • Statistical Reconciliation : Apply mixed-effects models to account for variability, as outlined in ’s framework for analyzing contradictory data .

  • Cross-Validation : Compare results across multiple detection platforms (e.g., GC-MS vs. LC-MS/MS) .

    Table 2 : Common Contradictions and Mitigation Strategies

    Contradiction SourceMitigation Strategy
    Ion suppression in lipid-rich matricesUse post-column infusion to assess matrix effects
    Degradation during extractionOptimize solvent polarity and extraction time

Q. What experimental designs are optimal for studying the isotopic effects of this compound in metabolic tracing studies?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter reaction rates. To minimize bias:

  • Use tracer doses (<1% of endogenous levels) to avoid perturbing metabolic pathways .
  • Pair with 13C^{13}\text{C}-labeled analogs to disentangle isotopic effects, following ’s FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Employ time-course sampling to capture dynamic labeling patterns .

Q. How should researchers address challenges in cross-disciplinary applications of this compound (e.g., ecology vs. pharmacology)?

  • Methodological Answer : Tailor methodologies to disciplinary norms:

  • Ecological Studies : Focus on field-based sampling protocols and environmental stability data .
  • Pharmacological Studies : Prioritize in vitro/in vivo correlation (IVIVC) models and ethical compliance () .
  • Use ’s PICO framework to align research questions with discipline-specific outcomes .

Methodological Best Practices

  • Literature Review : Systematically catalog studies using tools like ASHRAE’s quality assessment matrix () to evaluate evidence strength .
  • Data Reporting : Follow ’s structure for results (e.g., graphs of recovery rates) and discussion (e.g., implications of isotopic purity) .
  • Ethical Compliance : Document synthesis/storage protocols per institutional guidelines () .

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